molecular formula C15H22NO8P B12115434 Boc-Ser(PO(OBzl)OH)-OH

Boc-Ser(PO(OBzl)OH)-OH

Cat. No.: B12115434
M. Wt: 375.31 g/mol
InChI Key: VNXSVIMUVZDYQM-LBPRGKRZSA-N
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Description

Boc-Ser(PO(OBzl)OH)-OH: is a derivative of serine, an amino acid, where the hydroxyl group is protected by a benzyl phosphate group and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis and biochemical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of Serine: The synthesis begins with the protection of the serine amino group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Phosphorylation: The hydroxyl group of serine is then phosphorylated using a benzyl phosphate reagent under mild conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for such compounds typically involve large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, while the benzyl phosphate group can be removed using hydrogenation.

    Substitution Reactions: The compound can undergo substitution reactions where the phosphate group can be replaced by other functional groups.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon (Pd/C) with hydrogen for benzyl phosphate removal.

    Substitution: Various nucleophiles under basic conditions.

Major Products:

    Deprotected Serine: Removal of protecting groups yields free serine.

    Substituted Derivatives: Depending on the nucleophile used, various substituted serine derivatives can be formed.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of peptides and proteins.
  • Acts as a building block in the preparation of complex organic molecules.

Biology:

  • Studied for its role in enzyme mechanisms and protein interactions.
  • Used in the development of enzyme inhibitors.

Medicine:

  • Investigated for potential therapeutic applications, including drug design and delivery.
  • Used in the synthesis of bioactive peptides.

Industry:

  • Employed in the production of pharmaceuticals and biotechnological products.
  • Used in the development of diagnostic tools and assays.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with enzymes and proteins through its serine residue, which can participate in catalytic mechanisms.
  • The phosphate group can mimic natural phosphorylation sites, making it useful in studying phosphorylation-dependent processes.

Comparison with Similar Compounds

    Boc-Ser-OH: A simpler derivative without the phosphate group.

    Boc-Ser(PO3H2)-OH: A derivative with a free phosphate group instead of a benzyl-protected phosphate.

Uniqueness:

  • The benzyl phosphate group provides additional stability and protection, making it useful in specific synthetic applications where deprotection needs to be controlled.

This structure should give you a comprehensive overview of the compound “Boc-Ser(PO(OBzl)OH)-OH”. For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C15H22NO8P

Molecular Weight

375.31 g/mol

IUPAC Name

(2S)-3-[hydroxy(phenylmethoxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H22NO8P/c1-15(2,3)24-14(19)16-12(13(17)18)10-23-25(20,21)22-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)(H,20,21)/t12-/m0/s1

InChI Key

VNXSVIMUVZDYQM-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COP(=O)(O)OCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(COP(=O)(O)OCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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